2-(benzylthio)-N-(sec-butyl)benzamide
Descripción
2-(Benzylthio)-N-(sec-butyl)benzamide is a benzamide derivative featuring a benzylthio (-S-CH₂C₆H₅) group at the 2-position of the benzamide ring and a sec-butyl (-NH-C(CH₂CH₃)CH₂) substituent on the amide nitrogen. The benzylthio group is known to enhance lipophilicity and modulate biological activity, particularly in enzyme inhibition .
Propiedades
IUPAC Name |
2-benzylsulfanyl-N-butan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-3-14(2)19-18(20)16-11-7-8-12-17(16)21-13-15-9-5-4-6-10-15/h4-12,14H,3,13H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERFFFPHTPXHOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC=C1SCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The table below highlights key structural differences and similarities between 2-(benzylthio)-N-(sec-butyl)benzamide and related benzamide derivatives:
Key Observations :
- Positional Isomerism : The 2- vs. 3-benzylthio substitution (e.g., 2-(benzylthio)- vs. 3-(benzylthio)-benzamide) significantly impacts target selectivity. For instance, 3-(benzylthio) derivatives exhibit SIRT2 inhibition (IC₅₀ = 0.18–0.43 μM) , whereas 2-substituted analogs may favor kinase modulation .
Pharmacological and Biochemical Activity
Enzyme Inhibition
- SIRT2 Inhibition : 3-(Benzylthio)benzamide derivatives show potent SIRT2 inhibition (e.g., compound 9a: IC₅₀ = 0.18 μM), attributed to the benzylthio group's interaction with the enzyme's hydrophobic pocket . The 2-benzylthio isomer (target compound) may exhibit weaker binding due to altered spatial orientation.
- Kinase Inhibition : N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)benzamide derivatives inhibit Abl and Src kinases (IC₅₀ = 0.8–2.3 μM) . The benzylthio group’s sulfur atom likely forms critical hydrogen bonds with kinase active sites.
Antioxidant Activity
While the target compound lacks direct antioxidant data, structurally related benzamides like 3,4,5-trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide demonstrate potent radical-scavenging activity (IC₅₀ = 22.8 μM for DPPH) .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
